molecular formula C32H29N3O5 B2740110 4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenylbenzamide CAS No. 1189659-39-9

4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenylbenzamide

Cat. No. B2740110
CAS RN: 1189659-39-9
M. Wt: 535.6
InChI Key: VFIVADWGCWIQSP-UHFFFAOYSA-N
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Description

4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenylbenzamide is a useful research compound. Its molecular formula is C32H29N3O5 and its molecular weight is 535.6. The purity is usually 95%.
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Scientific Research Applications

Novel Synthesis Methods

  • A study by Hikawa et al. (2012) developed a novel method for synthesizing 4-phenylquinazolinones using a palladium-catalyzed domino reaction, which could be relevant for the synthesis of similar compounds like 4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenylbenzamide (Hikawa et al., 2012).

Antimicrobial and Antitubercular Properties

  • Research by Asquith et al. (2019) identified novel inhibitors of Mycobacterium tuberculosis (Mtb) within a series of 4-anilinoquinolines and 4-anilinoquinazolines, suggesting potential antitubercular applications for similar compounds (Asquith et al., 2019).
  • Saravanan et al. (2015) synthesized derivatives of quinazolin-4(3H)-one, including compounds with structural similarities to 4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenylbenzamide, which showed potential as antimicrobials (Saravanan et al., 2015).

Cancer Research

  • Dehdashti et al. (2013) evaluated a compound structurally related to 4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenylbenzamide, for its potential in imaging tumor proliferation in various cancers (Dehdashti et al., 2013).
  • Qiao et al. (2015) conducted research on 4-alkoxyquinazoline derivatives containing 1,3,4-oxadiazole, highlighting their potential as anticancer agents, suggesting similar applications for the subject compound (Qiao et al., 2015).

Other Applications

  • Al-azawi (2016) studied quinazolin derivatives for their antioxidant properties, indicating possible applications in oxidative stress-related conditions for similar compounds (Al-azawi, 2016).
  • Xu et al. (2005) explored the use of related compounds in studying sigma-2 receptors in vitro, which could imply neuroscientific research applications for 4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenylbenzamide (Xu et al., 2005).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenylbenzamide' involves the condensation of 6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3-carbaldehyde with N-phenylbenzamide, followed by reduction and acetylation to obtain the final product.", "Starting Materials": [ "6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3-carbaldehyde", "N-phenylbenzamide", "Sodium borohydride", "Acetic anhydride", "Pyridine" ], "Reaction": [ "Step 1: Condensation of 6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3-carbaldehyde with N-phenylbenzamide in the presence of acetic acid to form the intermediate product.", "Step 2: Reduction of the intermediate product with sodium borohydride in methanol to obtain the corresponding amine.", "Step 3: Acetylation of the amine with acetic anhydride in the presence of pyridine to form the final product." ] }

CAS RN

1189659-39-9

Molecular Formula

C32H29N3O5

Molecular Weight

535.6

IUPAC Name

4-[[6,7-dimethoxy-1-[(2-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-phenylbenzamide

InChI

InChI=1S/C32H29N3O5/c1-21-9-7-8-10-24(21)20-34-27-18-29(40-3)28(39-2)17-26(27)31(37)35(32(34)38)19-22-13-15-23(16-14-22)30(36)33-25-11-5-4-6-12-25/h4-18H,19-20H2,1-3H3,(H,33,36)

InChI Key

VFIVADWGCWIQSP-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CN2C3=CC(=C(C=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5)OC)OC

solubility

not available

Origin of Product

United States

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